2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide
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Overview
Description
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is a chemical compound known for its unique structure and properties It is a member of the benzamide family, characterized by the presence of multiple chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2,3,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide
- 2,6-Dichloro-N-[(2,4,6-trichlorophenyl)carbamoyl]benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is unique due to its specific arrangement of chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
664985-37-9 |
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Molecular Formula |
C14H7Cl5N2O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2,6-dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H7Cl5N2O2/c15-6-4-9(18)12(19)10(5-6)20-14(23)21-13(22)11-7(16)2-1-3-8(11)17/h1-5H,(H2,20,21,22,23) |
InChI Key |
OYRQZJLOLDUZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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